

solubility of 1-Methyl-5-nitroindoline in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-5-nitroindoline**

Cat. No.: **B098089**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **1-Methyl-5-nitroindoline** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of available solubility data for structurally related compounds and presents detailed experimental protocols for the precise determination of the solubility of **1-Methyl-5-nitroindoline**. The absence of comprehensive quantitative solubility data in public literature underscores the importance of the experimental methodologies outlined herein.

Solubility Data

Quantitative solubility data for **1-Methyl-5-nitroindoline** is not readily available in the current scientific literature. However, qualitative solubility information for structurally similar compounds can provide initial guidance for solvent selection. The following table summarizes this information and provides a template for recording experimentally determined quantitative data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Method	Notes
Data for 1-Methyl-5-nitro-1H-indole				
Chloroform	Ambient	Slightly Soluble[1]	Not Specified	Qualitative data.
Data for 1-Methyl-5-nitroindoline-2,3-dione				
Common Recrystallization Solvents	Ambient	Insoluble	Not Specified	Qualitative data.
Methanol	Not Specified	Suggested for experimentation	Not Specified	Suggested as a potential solvent.
Ethanol	Not Specified	Suggested for experimentation	Not Specified	Suggested as a potential solvent.
Data for 1-Methyl-5-nitroindoline				
[Insert Solvent Name]	[Insert Temperature]	[Insert Value]	[Insert Method]	
[Insert Solvent Name]	[Insert Temperature]	[Insert Value]	[Insert Method]	
[Insert Solvent Name]	[Insert Temperature]	[Insert Value]	[Insert Method]	

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data for **1-Methyl-5-nitroindoline**, two common and robust experimental methodologies are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometry Method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.[2][3][4]

Materials:

- **1-Methyl-5-nitroindoline**
- Selected organic solvent(s)
- Analytical balance (accurate to 0.1 mg)
- Vials or flasks with secure caps
- Constant temperature bath or shaker
- Syringe filters (solvent-compatible, appropriate pore size)
- Pre-weighed evaporation dishes or vials
- Oven or vacuum oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **1-Methyl-5-nitroindoline** to a known volume or mass of the chosen organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

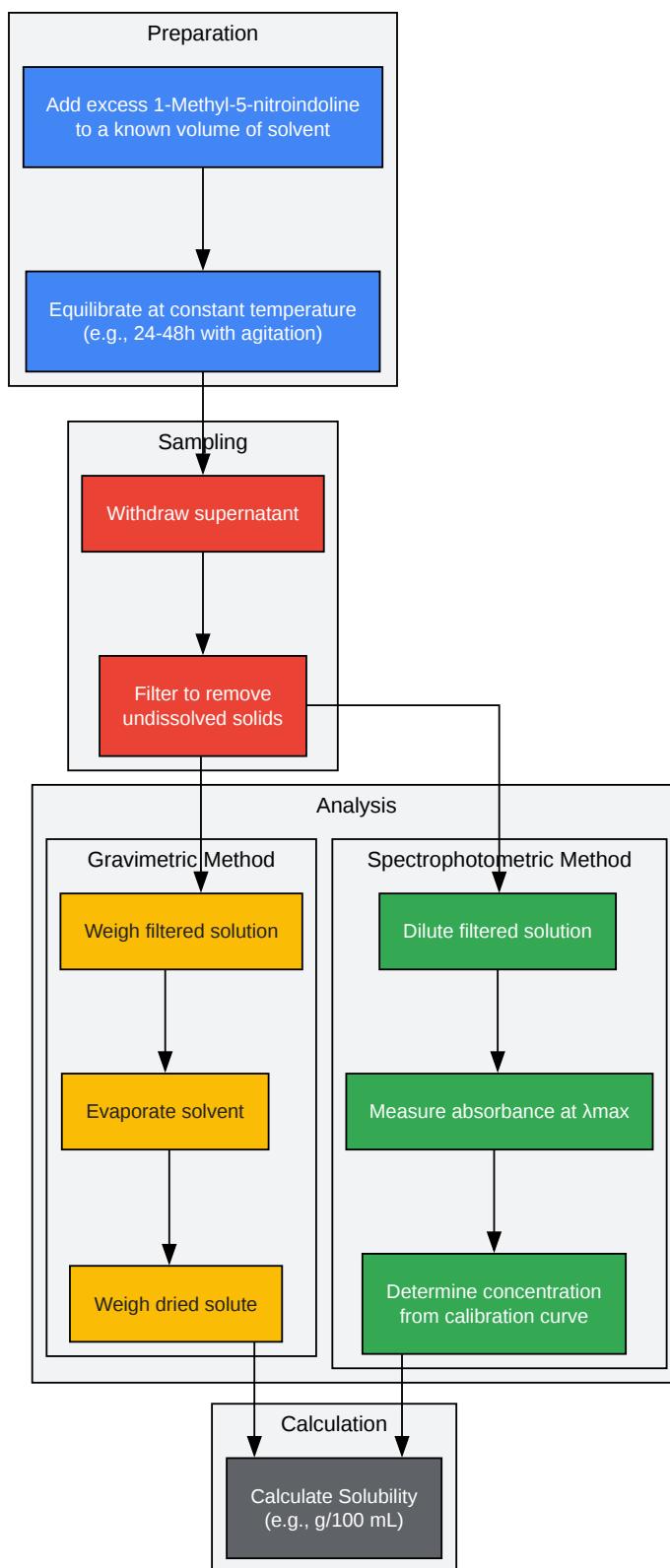
- Seal the vial to prevent solvent evaporation.
- Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature until the excess solid settles.
 - Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-heated or temperature-equilibrated syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
- Solvent Evaporation and Mass Determination:
 - Record the exact mass of the filtered saturated solution.
 - Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
 - Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.
 - Repeat the drying and weighing process until a constant mass is obtained.
- Calculation of Solubility:
 - Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.
 - Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered saturated solution.
 - Express the solubility in desired units, such as g/100 mL or mg/mL.

UV-Vis Spectrophotometry Method

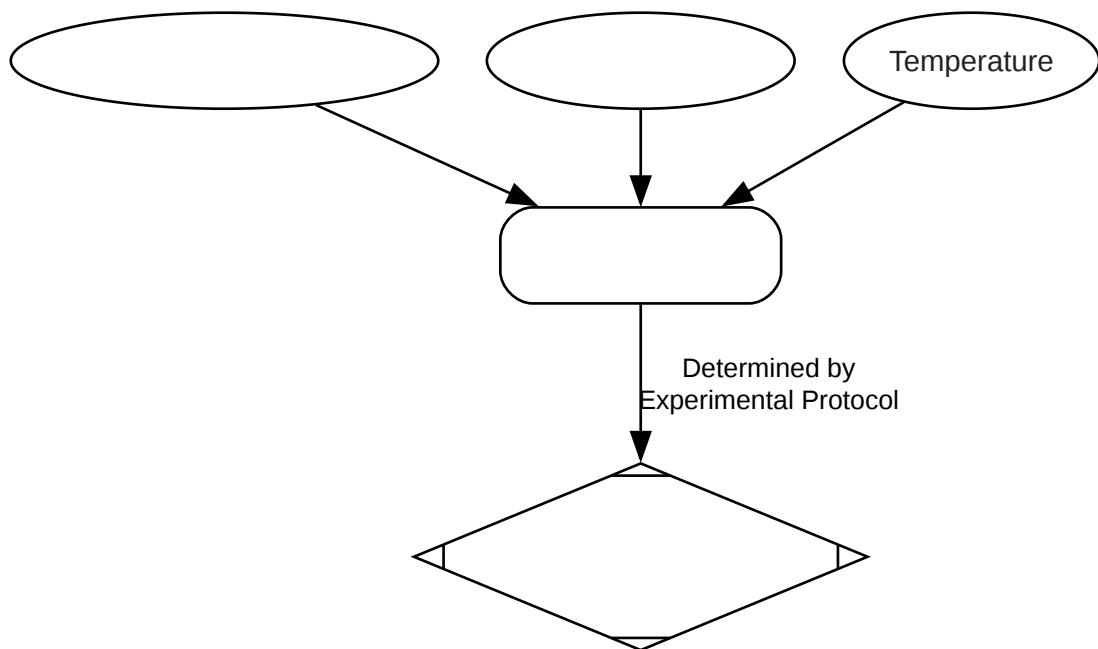
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller amounts of the compound compared to the gravimetric method.

Materials:

- **1-Methyl-5-nitroindoline**
- Selected organic solvent(s)
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance


Procedure:

- Determination of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of **1-Methyl-5-nitroindoline** in the chosen solvent.
 - Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).
- Preparation of Calibration Curve:
 - Prepare a series of standard solutions of **1-Methyl-5-nitroindoline** of known concentrations in the chosen solvent.
 - Measure the absorbance of each standard solution at the determined λ_{max} .
 - Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
- Preparation of Saturated Solution:


- Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of **1-Methyl-5-nitroindoline** at a constant temperature.
- Sample Withdrawal, Filtration, and Dilution:
 - Withdraw a small, known volume of the supernatant from the saturated solution using a filtered syringe.
 - Carefully dilute the filtered sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
- Absorbance Measurement and Concentration Determination:
 - Measure the absorbance of the diluted sample at λ_{max} .
 - Use the equation of the calibration curve to determine the concentration of the diluted sample.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by taking the dilution factor into account.
 - Express the solubility in the desired units.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for experimental solubility determination and the logical relationship between the key steps.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **1-Methyl-5-nitroindoline**.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of **1-Methyl-5-nitroindoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [solubility of 1-Methyl-5-nitroindoline in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098089#solubility-of-1-methyl-5-nitroindoline-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com